![molecular formula C₂₃H₂₃N₃O₅ B1145015 (R)-Topotecan CAS No. 1797985-73-9](/img/structure/B1145015.png)
(R)-Topotecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Topotecan is a chiral derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. This compound is primarily used in the treatment of various cancers, including ovarian cancer and small cell lung cancer.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Topotecan involves several steps, starting from camptothecin. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 10-position of camptothecin.
Lactone Ring Formation: Formation of the E-ring lactone, which is crucial for the biological activity of the compound.
Chiral Resolution: Separation of the ®-enantiomer from the (S)-enantiomer using chiral chromatography.
Industrial Production Methods: Industrial production of ®-Topotecan typically involves:
Fermentation: Using genetically modified microorganisms to produce camptothecin.
Chemical Synthesis: Converting camptothecin to ®-Topotecan through a series of chemical reactions.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity ®-Topotecan.
Types of Reactions:
Oxidation: ®-Topotecan can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of ®-Topotecan can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted lactone derivatives.
科学研究应用
®-Topotecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition.
Biology: Employed in cell biology to investigate DNA replication and repair processes.
Medicine: Extensively used in clinical trials for the treatment of various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
®-Topotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
相似化合物的比较
Irinotecan: Another camptothecin derivative used in cancer treatment.
Camptothecin: The parent compound from which ®-Topotecan is derived.
9-Aminocamptothecin: A derivative with similar topoisomerase I inhibitory activity.
Comparison:
Irinotecan: Unlike ®-Topotecan, irinotecan is a prodrug that requires metabolic activation.
Camptothecin: ®-Topotecan has improved solubility and stability compared to camptothecin.
9-Aminocamptothecin: ®-Topotecan has a better safety profile and fewer side effects.
®-Topotecan stands out due to its potent topoisomerase I inhibition, improved pharmacokinetic properties, and effectiveness in treating various cancers.
生物活性
(R)-Topotecan is a potent chemotherapeutic agent primarily used for treating various cancers, including ovarian cancer, small cell lung cancer (SCLC), and cervical cancer. Its mechanism of action involves the inhibition of topoisomerase I (TOP1), an enzyme critical for DNA replication. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies, efficacy comparisons with other treatments, and research on its pharmacokinetics.
This compound exerts its cytotoxic effects by binding to the TOP1-DNA complex, preventing the re-ligation of single-strand breaks induced during DNA replication. This action leads to the formation of a ternary complex that causes double-strand breaks, ultimately resulting in apoptosis. The drug is most effective during the S-phase of the cell cycle when DNA synthesis occurs, making tumor cells significantly more susceptible to its effects at this stage compared to G1 or G2 phases .
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of this compound in different cancer types:
- Ovarian and Small Cell Lung Cancer : A randomized phase II study showed that this compound is effective as a second-line treatment for relapsed SCLC patients. The overall response rate (ORR) was reported at 21%, with a disease control rate (DCR) of 70% .
- Comparative Studies : A recent study compared this compound with anlotinib in SCLC patients. The median progression-free survival (PFS) was significantly longer for anlotinib (5.6 months) compared to this compound (2.2 months), although overall survival (OS) rates were not significantly different between the two .
Table 1: Comparative Efficacy of this compound and Anlotinib
Metric | Anlotinib | Topotecan |
---|---|---|
Median PFS | 5.6 months | 2.2 months |
ORR | 20% | 7.7% |
DCR | 70% | 23.1% |
Median OS | 9.1 months | 7.7 months |
Case Studies
A notable case series involved four heavily pre-treated patients with relapsed neuroblastoma who received a combination therapy of venetoclax and topotecan. The treatment regimen demonstrated promising results, indicating that combining these agents could enhance therapeutic outcomes even in heavily pre-treated populations .
Pharmacokinetics and Stability
One significant limitation of this compound is its stability; it can convert from its active lactone form to an inactive carboxylate form under physiological pH conditions, which diminishes its therapeutic efficacy. Research has focused on developing nanoparticle-based delivery systems to enhance the stability and bioavailability of this compound. For instance, polylactic-co-glycolic acid (PLGA) nanoparticles have been used to maintain the drug's active form longer in circulation, leading to improved anticancer efficacy .
属性
IUPAC Name |
(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。